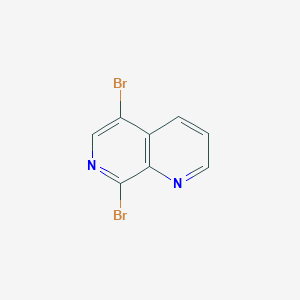
5,8-Dibromo-1,7-naphthyridine
Vue d'ensemble
Description
5,8-Dibromo-1,7-naphthyridine: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at the 5th and 8th positions of the 1,7-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-1,7-naphthyridine typically involves the bromination of 1,7-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of brominating agents to ensure safety and efficiency. The product is then purified through crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Dibromo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium carbonate), and solvents (e.g., toluene, dimethylformamide).
Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents (e.g., ethanol).
Major Products:
Substitution Reactions: Substituted naphthyridines with various functional groups.
Coupling Reactions: Biaryl or diaryl naphthyridines.
Reduction Reactions: 1,7-naphthyridine.
Applications De Recherche Scientifique
5,8-Dibromo-1,7-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer, antiviral, and antibacterial agents.
Material Science: It is used in the development of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 5,8-Dibromo-1,7-naphthyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The exact molecular pathways involved vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at the 1st and 5th positions.
1,6-Naphthyridine: An isomer with nitrogen atoms at the 1st and 6th positions.
1,8-Naphthyridine: An isomer with nitrogen atoms at the 1st and 8th positions.
Uniqueness: 5,8-Dibromo-1,7-naphthyridine is unique due to the presence of bromine atoms at the 5th and 8th positions, which imparts distinct reactivity and biological activity compared to other naphthyridine isomers. The bromine atoms enhance its ability to participate in halogen bonding and substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
5,8-dibromo-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCKKABTOIEHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498387 | |
| Record name | 5,8-Dibromo-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67967-19-5 | |
| Record name | 1,7-Naphthyridine, 5,8-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dibromo-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


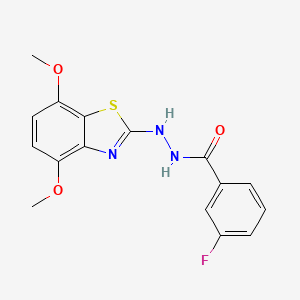
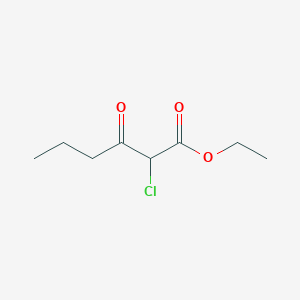
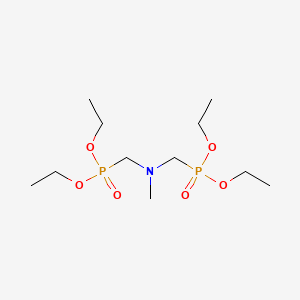
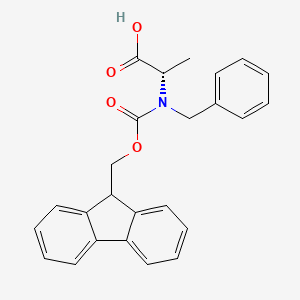
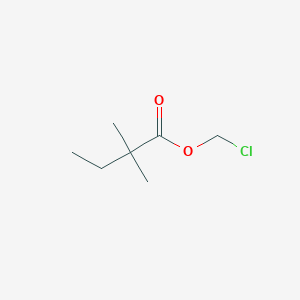
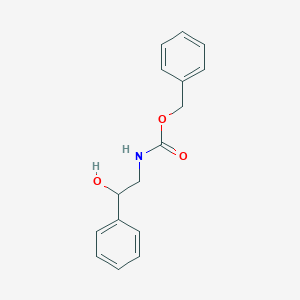
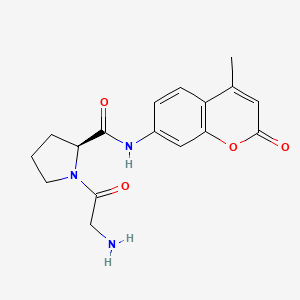
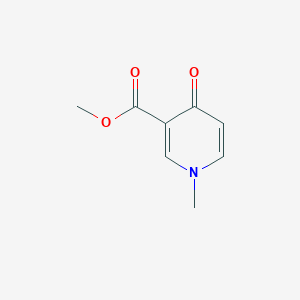

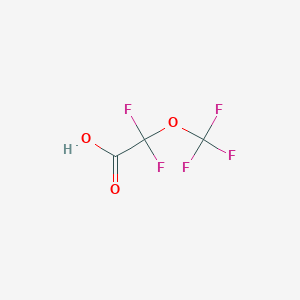
![4-[(4-Chloroanilino)methylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B1659706.png)
![[3,4-dibenzoyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B1659708.png)
![1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B1659709.png)
![3-Ethyl-9,10-dimethoxy-5-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-5-ium-2-one;iodide](/img/structure/B1659711.png)
